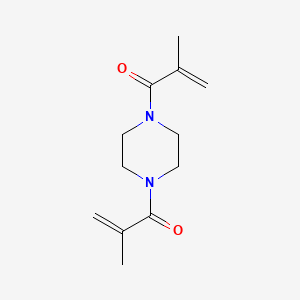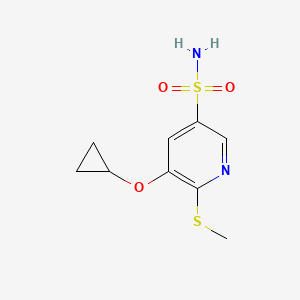
5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methylthio group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the cyclopropoxy, methylthio, and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide include other pyridine derivatives with sulfonamide, cyclopropoxy, or methylthio groups. Examples include:
- 5-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide
- 5-Cyclopropoxy-6-(ethylthio)pyridine-3-sulfonamide
- 5-Cyclopropoxy-6-(methylthio)pyridine-4-sulfonamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O3S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-9-8(14-6-2-3-6)4-7(5-11-9)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
WOQIDXOODPFFSI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B14805656.png)
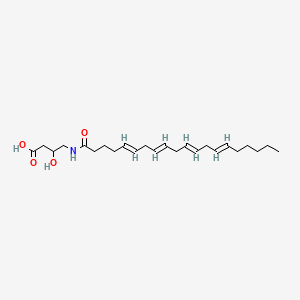
![(3aR,4R,5R,6aS)-4-(3,3-difluoro-4-phenoxybut-1-enyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B14805665.png)
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)
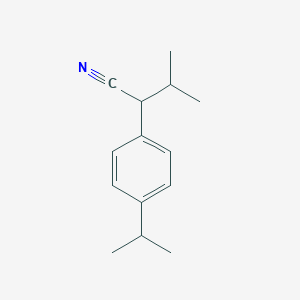
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
![(4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl 4-(trifluoromethyl)benzenesulfonate](/img/structure/B14805698.png)
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
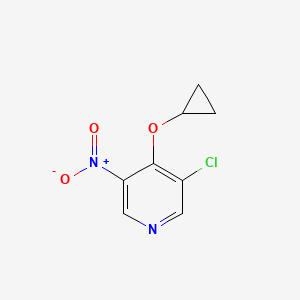
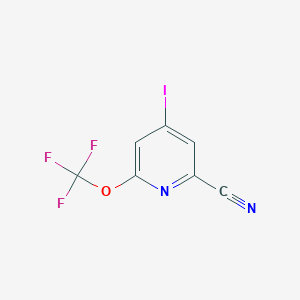
![4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
